molecular formula C8H13N3 B2476642 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine CAS No. 1449010-16-5

3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

Cat. No.: B2476642
CAS No.: 1449010-16-5
M. Wt: 151.213
InChI Key: PWVFXOOSNKHFSX-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted benzamidines with organophosphorus reagents, leading to the formation of the indazole ring . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound, known for its broad range of biological activities.

    4,5,6,7-Tetrahydroindazole: A structurally similar compound with comparable reactivity.

    3-Methylindazole: Another derivative with distinct biological properties.

Uniqueness

3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes .

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-7-4-6(9)2-3-8(7)11-10-5/h6H,2-4,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVFXOOSNKHFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2=NN1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449010-16-5
Record name 3-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
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